molecular formula C26H21N3O3 B2432128 4-(3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)-2-(4-methoxyphenyl)isoquinolin-1(2H)-one CAS No. 1358704-11-6

4-(3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)-2-(4-methoxyphenyl)isoquinolin-1(2H)-one

Cat. No. B2432128
CAS RN: 1358704-11-6
M. Wt: 423.472
InChI Key: JVKHJKGQAPVEAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)-2-(4-methoxyphenyl)isoquinolin-1(2H)-one is a useful research compound. Its molecular formula is C26H21N3O3 and its molecular weight is 423.472. The purity is usually 95%.
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Scientific Research Applications

Thermo-physical Properties and Solvent Interactions

Research on 1,3,4-oxadiazole derivatives, similar in structural motif to the compound , has elucidated their thermo-physical properties in different solvents. A study focused on understanding how these derivatives interact with solvents like chloroform (CF) and N,N-dimethylformamide (DMF) by examining parameters such as density, viscosity, and ultrasonic sound velocity. This research highlights the influence of structural modifications on Gibbs energy, enthalpy, and entropy, providing insights into solvent compatibility and physicochemical behavior of such compounds (Godhani et al., 2013).

Anticancer and Cytotoxic Activities

Another significant area of research involves examining the cytotoxic activities of isoquinolinequinone-amino acid derivatives against cancer cell lines. This work underscores the importance of the amino acid fragment's structure and location in determining the compound's cytotoxic effects. Some derivatives have shown moderate to high cytotoxic activity, indicating potential applications in cancer therapy (Valderrama et al., 2016).

Antimicrobial Properties

Research into oxadiazole and isoquinoline derivatives has also explored their antimicrobial properties. A study on novel benzo[de]isoquinoline-1,3-diones demonstrated antibacterial and antifungal activities against various strains, indicating potential for developing new antimicrobial agents (Sirgamalla & Boda, 2019).

Electroluminescence and Photophysical Applications

The electroluminescence and photophysical properties of π-conjugated imidazole–isoquinoline derivatives have been investigated for potential use in organic light-emitting diodes (OLEDs). This research revealed that certain compounds could produce "pure" white light, making them suitable for display and lighting technologies (Nagarajan et al., 2014).

properties

IUPAC Name

4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)isoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N3O3/c1-16-8-9-18(14-17(16)2)24-27-25(32-28-24)23-15-29(19-10-12-20(31-3)13-11-19)26(30)22-7-5-4-6-21(22)23/h4-15H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVKHJKGQAPVEAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NOC(=N2)C3=CN(C(=O)C4=CC=CC=C43)C5=CC=C(C=C5)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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